N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a purine derivative
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N9/c1-11-8-12(23(2)3)22-16(21-11)25-6-4-24(5-7-25)15-13-14(18-9-17-13)19-10-20-15/h8-10H,4-7H2,1-3H3,(H,17,18,19,20) |
InChI Key |
JRMVDAAODNZOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine and purine derivatives. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Purine Derivative: The purine derivative, such as 9H-purin-6-amine, is then attached to the pyrimidine ring through a series of nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the compound to introduce the N,N,6-trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N,N,9-trimethyladenine: Shares structural similarities but differs in the position and number of methyl groups.
N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine: Another purine derivative with different substituents.
Uniqueness
N,N,6-trimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of pyrimidine and purine structures, which may confer distinct biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
